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Compound of Interest

Compound Name: Rabacfosadine

Cat. No.: B1672341 Get Quote

FOSTER CITY, CA – GS-9219, also known as rabacfosadine, is a novel, cell-permeable

double prodrug of the acyclic nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine

(PMEG).[1][2] Developed by Gilead Sciences, GS-9219 emerged from the company's research

efforts in antiviral nucleotide chemistry and was designed to preferentially target lymphoid cells,

showing significant promise in the treatment of hematological malignancies.[2][3] This technical

guide provides an in-depth overview of the discovery, development, mechanism of action, and

key experimental data related to GS-9219.

Discovery and Rationale
The parent compound, PMEG, exhibited potent antiproliferative effects but was limited by poor

cellular permeability and significant toxicity, particularly to the kidneys and gastrointestinal tract.

[2] To overcome these limitations, GS-9219 was designed as a double prodrug of PMEG. This

strategic chemical modification aimed to enhance cellular uptake, improve selectivity for

lymphoid tissues, and thereby create a more favorable therapeutic window.[2] The prodrug

design consists of an N6-cyclopropyl-2,6-diaminopurine moiety and two symmetrical ethyl-

alanine phosphonoamidate groups, which mask the negatively charged phosphonate group,

facilitating passive diffusion across cell membranes.[4]

Development Timeline
The development of GS-9219 progressed from preclinical evaluation to clinical trials, primarily

focusing on its efficacy in lymphoid cancers.
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Late 2006: Gilead Sciences submitted an Investigational New Drug (IND) application for GS-

9219 to the U.S. Food and Drug Administration (FDA), which was subsequently cleared for

Phase I human trials.[3]

2007: The company announced plans to initiate a Phase I study in patients with non-

Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[3] Preclinical data

demonstrating anti-cancer activity were presented at the American Association for Cancer

Research (AACR) Annual Meeting.[3] A dose-finding and activity trial in pet dogs with

naturally occurring NHL was also initiated.[5][6]

2008: Results from a study in dogs with spontaneous NHL were published, showcasing the

potent antineoplastic activity of GS-9219.[2]

2011: A novel and efficient one-pot synthesis method for GS-9219 and other similar bis-

amidate prodrugs was reported.[7]

2014: A Phase I/II clinical trial (NCT00499239) was ongoing for patients with relapsed or

refractory CLL, NHL, or multiple myeloma.[8]

2016: Rabacfosadine (under the brand name Tanovea) received conditional approval from

the FDA for the treatment of lymphoma in dogs.[9]

2021: Tanovea received full approval from the FDA for treating canine lymphoma, becoming

the first conditionally approved new animal drug for dogs to achieve this status.[9]

Mechanism of Action
The mechanism of action of GS-9219 involves a multi-step intracellular conversion to its active

metabolite, PMEG diphosphate (PMEGpp), which acts as a potent DNA chain terminator.[1][4]
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Figure 1: Intracellular activation and mechanism of action of GS-9219.

Upon entering the cell, GS-9219 undergoes enzymatic hydrolysis, primarily by cathepsin A, to

form the intermediate metabolite 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-

diaminopurine (cPrPMEDAP).[4] Subsequently, cPrPMEDAP is converted to PMEG through

oxidative deamination, a reaction catalyzed by adenosine deaminase-like (ADAL) protein.[4]

PMEG is then phosphorylated by intracellular kinases to its active diphosphate form, PMEGpp.

[4]

PMEGpp competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for

incorporation into newly synthesized DNA by DNA polymerases.[1][4] Due to the lack of a 3'-

hydroxyl moiety, the incorporation of PMEGpp into the growing DNA strand results in

immediate chain termination, thereby inhibiting DNA synthesis.[1][9] This leads to an arrest of

the cell cycle in the S phase and the induction of apoptosis.[9]

Quantitative Data
In Vitro Antiproliferative Activity
The antiproliferative activity of GS-9219 has been evaluated in various cell lines, demonstrating

a marked selectivity for activated lymphocytes and hematopoietic tumor cells over quiescent

lymphocytes and solid tumor cell lines.[2][10]
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Cell Type Assay EC50 (nM) Reference

Mitogen-stimulated T

lymphocytes
BrdUrd incorporation 135 [2][10]

Mitogen-stimulated B

lymphocytes
BrdUrd incorporation 42 [2][10]

Proliferating

Lymphoblasts
XTT assay 135 [10]

Quiescent

Lymphocytes
XTT assay 17,200 [10]

Pharmacokinetic Parameters in Beagle Dogs
Pharmacokinetic studies in normal beagle dogs following a 30-minute intravenous infusion of 3

mg/kg GS-9219 revealed the plasma and peripheral blood mononuclear cell (PBMC) profiles of

GS-9219, cPrPMEDAP, and PMEGpp.[2]

Compound Matrix Parameter Value

GS-9219 Plasma Cmax ~10,000 ng/mL

T1/2 ~0.5 h

cPrPMEDAP Plasma Cmax ~200 ng/mL

PMEGpp PBMCs Cmax
~1,000 pmol/10^6

cells

T1/2 > 24 h

Note: Values are approximated from graphical data presented in Reiser et al., 2008.[2]

Clinical Efficacy in Dogs with Non-Hodgkin's Lymphoma
In a study involving 38 pet dogs with naturally occurring NHL, GS-9219 monotherapy

demonstrated significant antitumor activity.[5][11]
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Response Category Percentage of Dogs

Overall Response Rate 79%

Complete Response 61%

Partial Response 18%

Experimental Protocols
Cell Proliferation Assays
BrdUrd Incorporation Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine

(BrdUrd), a synthetic analog of thymidine, into the DNA of proliferating cells.

Cell Seeding: Seed mitogen-stimulated T and B lymphocytes in 96-well plates.

Compound Treatment: Treat cells with varying concentrations of GS-9219.

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

BrdUrd Labeling: Add BrdUrd to each well and incubate for an additional period (e.g., 4

hours) to allow for incorporation into newly synthesized DNA.

Cell Lysis and DNA Denaturation: Lyse the cells and denature the DNA.

Antibody Incubation: Add a peroxidase-conjugated anti-BrdUrd antibody and incubate.

Substrate Addition: Add a peroxidase substrate (e.g., TMB).

Measurement: Measure the absorbance at a specific wavelength to quantify the amount of

incorporated BrdUrd. The EC50 value is then calculated.

XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-

carboxanilide) assay is a colorimetric method to assess cell metabolic activity, which serves as

an indicator of cell viability.

Cell Seeding: Plate quiescent and proliferating lymphoblasts in 96-well plates.
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Compound Treatment: Add serial dilutions of GS-9219 to the wells.

Incubation: Incubate the cells for the desired duration.

XTT Labeling: Add the XTT labeling mixture (XTT and an electron-coupling reagent) to each

well.

Incubation: Incubate for a period (e.g., 4 hours) to allow for the conversion of XTT to a

formazan dye by metabolically active cells.

Measurement: Measure the absorbance of the formazan product at the appropriate

wavelength. The EC50 is determined from the dose-response curve.
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Figure 2: General workflow for in vitro cell proliferation assays.
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In Vivo Efficacy Study in Dogs with NHL
This protocol outlines the key steps in evaluating the antitumor efficacy of GS-9219 in a

relevant preclinical model.[2][5]

Patient Selection: Enroll pet dogs with naturally occurring, advanced-stage non-Hodgkin's

lymphoma.

Baseline Assessment: Perform a complete physical examination, lymph node

measurements, complete blood count (CBC), serum biochemistry profile, and urinalysis.

Thoracic radiographs and/or abdominal ultrasound may be used for staging.

Treatment Administration: Administer GS-9219 as a single agent via intravenous infusion.

Various dosing schedules can be evaluated (e.g., once every 3 weeks).

Monitoring: Conduct regular physical examinations and clinicopathological evaluations (e.g.,

every 21 days) to assess for response and monitor for adverse events.

Response Evaluation: Assess tumor response based on established criteria, such as the

Response Evaluation Criteria in Solid Tumors (RECIST).

Adverse Event Grading: Grade adverse events using a standardized system, such as the

Veterinary Co-operative Oncology Group-Common Terminology Criteria for Adverse Events

(VCOG-CTCAE).

Synthesis
A novel and efficient one-pot synthesis of symmetrical diamide (bis-amidate) prodrugs of

acyclic nucleoside phosphonates, including GS-9219, has been developed.[7] This method

starts from phosphonate diesters, which are converted to their bis(trimethylsilyl) esters. This

approach avoids the need for isolation and purification of the free phosphonic acids and

provides the final bis-amidate products in high yields (83-98%) and purity.[7][12]

Conclusion
GS-9219 (rabacfosadine) represents a successful application of prodrug chemistry to

overcome the limitations of a potent parent compound. Its development history, from rational

design and preclinical validation in a spontaneous large animal model of human cancer to its
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eventual approval for veterinary use, provides a valuable case study for drug development

professionals. The detailed understanding of its mechanism of action, antiproliferative activity,

and metabolic pathway underscores the importance of a multi-faceted approach in oncology

research. The data and protocols presented herein offer a comprehensive technical guide for

researchers and scientists in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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